molecular formula C18H22BrN3O B1680835 SB 452533 CAS No. 459429-39-1

SB 452533

Cat. No.: B1680835
CAS No.: 459429-39-1
M. Wt: 376.3 g/mol
InChI Key: IFJYEGJUQIBBQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB 452533 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Urea Derivative: The reaction between 2-bromophenyl isocyanate and 2-(ethyl(3-methylphenyl)amino)ethylamine in an appropriate solvent under controlled temperature conditions leads to the formation of the desired urea derivative.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound meets the required purity standards for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

SB 452533 primarily undergoes substitution reactions due to the presence of the bromine atom on the phenyl ring. The compound can also participate in hydrogen bonding and other non-covalent interactions due to the urea moiety.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can react with the bromine atom under mild to moderate conditions.

    Hydrogen Bonding: The urea group can form hydrogen bonds with various biological molecules, influencing its binding affinity and specificity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new urea derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Capsazepine: Another TRPV1 antagonist with a similar mechanism of action but different chemical structure.

    AMG 9810: A potent TRPV1 antagonist with higher selectivity and potency compared to SB 452533.

    JNJ-17203212: A TRPV1 antagonist with distinct pharmacokinetic properties and therapeutic potential.

Uniqueness of this compound

This compound is unique due to its specific binding affinity and selectivity for the TRPV1 receptor. Its ability to inhibit TRPV1 activation by multiple stimuli (capsaicin, heat, and acid) makes it a valuable tool for studying the comprehensive role of TRPV1 in various biological processes .

Properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(N-ethyl-3-methylanilino)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJYEGJUQIBBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)NC1=CC=CC=C1Br)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459429-39-1
Record name 459429-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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